ethyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate
Overview
Description
Ethyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate is a chemical compound with the empirical formula C14H11ClO3S . It has a molecular weight of 294.75 . This compound is typically in solid form .
Molecular Structure Analysis
The SMILES string of this compound is O=C(OCC)C1=CC2=C(C3=CC(Cl)=CC=C3OC2)S1 . The InChI string is 1S/C14H11ClO3S/c1-2-17-14(16)12-5-8-7-18-11-4-3-9(15)6-10(11)13(8)19-12/h3-6H,2,7H2,1H3 . These strings provide a textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
Ethyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate is a solid compound . More detailed physical and chemical properties are not available in the web search results.Scientific Research Applications
Synthesis and Chemical Properties
Ethyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate is involved in the synthesis of various heterocyclic compounds. One example is the formation of 2-Oxo-5,6,7,7a-tetrahydrothieno[3,2-c]pyridine, a key intermediate in the synthesis of prasugrel, a medication used to prevent blood clots. This process involves multiple steps including Vilsmerier reaction, cyclization, hydrazinolysis, azidation, rearrangement, and deprotection (Zhong Weihui, 2013).
In another study, ethyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate is used to create novel perianellated tetracyclic heteroaromatics, showcasing its versatility as a synthon in complex organic syntheses (R. Mekheimer et al., 2005).
Applications in Medicinal Chemistry
The compound is also pivotal in the synthesis of pyrano[4″,3″:4′,5′]pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines and pyrimido[4′,5′:4,5]thieno[2,3-c]isoquinolines, which are of interest in medicinal chemistry for their potential biological activities. These compounds have been investigated for their ability to undergo further functionalization, such as chlorination and amination (E. Paronikyan et al., 2016).
In another research, ethyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate is used in the synthesis of thieno[2,3-d]pyrimidines, demonstrating its significance in developing compounds with potential antibacterial properties (S. M. Radwan & E. A. Bakhite, 1999).
Development of Bioactive Compounds
- The compound has been employed in the discovery of new apoptosis-inducing agents for breast cancer, demonstrating its potential in the field of oncology. The synthesis involves multicomponent reactions and has shown promising results in both in vitro and in vivo studies, indicating its significance in cancer research (E. Gad et al., 2020).
properties
IUPAC Name |
ethyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2S2/c1-2-17-14(16)12-5-8-7-18-11-4-3-9(15)6-10(11)13(8)19-12/h3-6H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSLAMJSXUCFLPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(S1)C3=C(C=CC(=C3)Cl)SC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.